molecular formula C11H25O3P B3048514 1-Diethoxyphosphorylheptane CAS No. 17195-46-9

1-Diethoxyphosphorylheptane

Cat. No.: B3048514
CAS No.: 17195-46-9
M. Wt: 236.29 g/mol
InChI Key: XDIZFGHRZYDXSI-UHFFFAOYSA-N
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Description

1-Diethoxyphosphorylheptane, also known as heptyl-phosphonic acid diethyl ester, is a chemical compound with the molecular formula C11H25O3P and a molecular weight of 236.29 g/mol. It is a useful research chemical and is often employed in various scientific studies due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Diethoxyphosphorylheptane can be synthesized through the esterification of heptylphosphonic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Diethoxyphosphorylheptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

1-Diethoxyphosphorylheptane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex phosphorus-containing compounds.

    Biology: Employed in studies involving enzyme inhibition and protein phosphorylation.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-diethoxyphosphorylheptane involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form strong bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

  • Diethyl methylphosphonate
  • Diethyl ethylphosphonate
  • Diethyl propylphosphonate

Comparison: 1-Diethoxyphosphorylheptane is unique due to its longer heptyl chain, which can influence its hydrophobicity and interaction with biological molecules. Compared to shorter-chain phosphonates, it may exhibit different solubility and reactivity profiles, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-diethoxyphosphorylheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25O3P/c1-4-7-8-9-10-11-15(12,13-5-2)14-6-3/h4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIZFGHRZYDXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCP(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404714
Record name Phosphonic acid, heptyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17195-46-9
Record name Phosphonic acid, heptyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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